molecular formula C10H9NO3 B8326563 5-Methoxy-1H-indol-6-yl formate

5-Methoxy-1H-indol-6-yl formate

Cat. No. B8326563
M. Wt: 191.18 g/mol
InChI Key: QTRRXJJTBWCRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indol-6-yl formate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-1H-indol-6-yl formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1H-indol-6-yl formate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methoxy-1H-indol-6-yl formate

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(5-methoxy-1H-indol-6-yl) formate

InChI

InChI=1S/C10H9NO3/c1-13-9-4-7-2-3-11-8(7)5-10(9)14-6-12/h2-6,11H,1H3

InChI Key

QTRRXJJTBWCRJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 12 g (0.0735 mole) of 6-hydroxy-5-methoxyindole and 12.95 g (0.147 mole) of acetic formic anhydride in 100 ml of toluene is brought to reflux for 16 hours under nitrogen. After the mixture is cooled, 30 g of silica 60 are added to the reaction medium, the mixture is filtered and the filtrate concentrated two-fold. The white precipitate obtained is filtered off and then recrystallized again in 30 ml of toluene. After being dried under vacuum, 4.2 g of the derivative 8 (white powder, 30% yield) are obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.95 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 12 g (0.0735 mole) of 6-hydroxy 5-methoxy indole and 12.95 g (0.147 mole) of formyl acetic anhydride in 100 ml toluene is refluxed for 16 hours under nitrogen atmosphere. After cooling, 30 g of silica 60 is added to the reacting medium, and it is filtered and concentrated to half its volume. The white precipitate that is obtained is filtered and then recrystallized in 30 ml toluene. After vacuum-drying, 4.2 g of 6-formyloxy 5-methoxy indole is obtained (white powder, yield 30%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
formyl acetic anhydride
Quantity
12.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CCC(=O)OC(=O)CC=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.